molecular formula C11H11ClO4 B1353218 4-(5-Chloro-2-methoxy-phenyl)-4-oxo-butyric acid CAS No. 63213-94-5

4-(5-Chloro-2-methoxy-phenyl)-4-oxo-butyric acid

Cat. No. B1353218
CAS RN: 63213-94-5
M. Wt: 242.65 g/mol
InChI Key: UKOWUQIVWVDBGE-UHFFFAOYSA-N
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Description

5-Chloro-2-methoxyphenylboronic acid is a compound with the molecular formula C7H8BClO3 . It is used as a reactant for Boron-Heck arylation and Suzuki-Miyaura reaction .


Molecular Structure Analysis

The molecular structure of 5-Chloro-2-methoxyphenylboronic acid is represented by the SMILES string COc1ccc(Cl)cc1B(O)O . The InChI representation is InChI=1S/C7H8BClO3/c1-12-7-3-2-5(9)4-6(7)8(10)11/h2-4,10-11H,1H3 .


Chemical Reactions Analysis

5-Chloro-2-methoxyphenylboronic acid is used as a reactant for Boron-Heck arylation and Suzuki-Miyaura reaction .


Physical And Chemical Properties Analysis

The molecular weight of 5-Chloro-2-methoxyphenylboronic acid is 186.40 g/mol . It has 2 hydrogen bond donors and 3 hydrogen bond acceptors . Its melting point is between 134-141 °C .

Scientific Research Applications

Environmental Fate and Behavior

Research on similar phenoxy acids and their derivatives has highlighted their environmental relevance, particularly in terms of their behavior in aquatic environments and soil. For example, studies on phenoxy herbicides like 2,4-D have shown that these compounds exhibit high solubility in water and have the potential for widespread environmental dispersion due to their mobility in soil and water systems. These characteristics suggest that compounds like 4-(5-Chloro-2-methoxy-phenyl)-4-oxo-butyric acid could also exhibit similar environmental behavior, underscoring the importance of understanding their fate and degradation mechanisms in natural settings (Muszyński, Brodowska, & Paszko, 2019).

Biodegradation and Environmental Removal

Phenoxy acids are known for their biodegradability, with microbial decomposition playing a crucial role in their environmental breakdown. This process is influenced by factors such as microbial community composition, oxygen levels, and the specific properties of the compound . In aquatic environments, biodegradation, hydrolysis, and photodegradation are key mechanisms that reduce the concentrations of these compounds. For instance, advancements in photodegradation techniques, including advanced oxidation processes (AOPs), have been explored for the efficient removal of phenoxy acids from water, pointing towards potential methods for mitigating environmental contamination by similar compounds (Muszyński, Brodowska, & Paszko, 2019).

Potential Pharmaceutical Applications

While the specific pharmaceutical applications of 4-(5-Chloro-2-methoxy-phenyl)-4-oxo-butyric acid are not directly documented, the exploration of similar molecular structures in drug development offers a glimpse into potential uses. For example, the study of cinnamic acid derivatives, which share structural similarities with the target compound, has revealed a range of bioactivities including anticancer and anti-inflammatory properties. This suggests that with further research, compounds like 4-(5-Chloro-2-methoxy-phenyl)-4-oxo-butyric acid could find application in the development of new therapeutic agents (De, Baltas, & Bedos-Belval, 2011).

properties

IUPAC Name

4-(5-chloro-2-methoxyphenyl)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClO4/c1-16-10-4-2-7(12)6-8(10)9(13)3-5-11(14)15/h2,4,6H,3,5H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKOWUQIVWVDBGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10424657
Record name 4-(5-Chloro-2-methoxy-phenyl)-4-oxo-butyric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10424657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(5-Chloro-2-methoxy-phenyl)-4-oxo-butyric acid

CAS RN

63213-94-5
Record name 4-(5-Chloro-2-methoxy-phenyl)-4-oxo-butyric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10424657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 4-chloroanisole (20 g), succinic anhydride (16 g) and AlCl3 (42 g) in 1:1 tetrachloroethylene/nitrobenzene (200 ml) is stirred at -10°-0° C. for a week. The mixture is poured into a conc. HCl/crushed ice bath and the solvent is distilled under vacuo at 40° C. The resulting suspension is made basic with 10% aqueous NaHCO3. The solids are filtered and the filtrate made acidic forming a precipitate which is filtered, washed with water, taken up in ethanol and dried. The solution is filtered and evaporated affording the desired product as a white solid, M.P. 113°-115° C.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
16 g
Type
reactant
Reaction Step One
Name
Quantity
42 g
Type
reactant
Reaction Step One
Name
tetrachloroethylene nitrobenzene
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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